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Compound of Interest

Compound Name: 3-Benzylpyridine

Cat. No.: B1203931

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Benzylpyridine (CAS No: 620-95-1), a key intermediate in pharmaceutical and chemical
synthesis. This document details its characteristic signatures in Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource
for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3-Benzylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data of 3-Benzylpyridine
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.51 d 1H H-2 (Pyridine)
8.46 dd 1H H-6 (Pyridine)
7.45 dt 1H H-4 (Pyridine)
7.20-7.35 m 5H Phenyl-H
7.10 dd 1H H-5 (Pyridine)
3.99 S 2H -CH2-

d: doublet, dd: doublet of doublets, dt: doublet of triplets, m: multiplet, s: singlet

Table 2: 3C NMR Spectroscopic Data of 3-Benzylpyridine

Chemical Shift (8) ppm Assighment
150.2 C-6 (Pyridine)
147.8 C-2 (Pyridine)
139.4 C-1' (Phenyl)
136.1 C-4 (Pyridine)
135.8 C-3 (Pyridine)
128.9 C-2', C-6' (Phenyl)
128.6 C-3', C-5' (Phenyl)
126.5 C-4' (Phenyl)
123.5 C-5 (Pyridine)
38.9 -CH2-

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands for 3-Benzylpyridine

Vibrational Mode

Wavenumber (cm~2) Intensity .

Assignment

) Aromatic C-H Stretch (Pyridine

3000 - 3100 Medium

and Phenyl)
2850 - 2960 Medium Aliphatic C-H Stretch (-CHz-)

) C=C and C=N Ring Stretching

1580 - 1610 Medium-Strong o

(Pyridine)
1450 - 1500 Medium-Strong C=C Ring Stretching (Phenyl)
1420 - 1440 Medium CHz Bending

C-H Out-of-plane Bending
690 - 770 Strong )

(Aromatic)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Benzylpyridine

m/z Relative Intensity (%) Assighment
169 94.3 [M]* (Molecular lon)
168 100.0 [M-H]*+
167 29.7 [M-2H]*
91 14.9 [C7H7]* (Tropylium ion)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
general experimental protocols are outlined below.

NMR Spectroscopy
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e Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both *H and 3C NMR
analysis.

o Sample Preparation: Approximately 10-20 mg of 3-Benzylpyridine was dissolved in 0.7 mL
of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) was used as an internal
standard.

e 1H NMR Acquisition: The proton NMR spectrum was acquired using a standard pulse
program with a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: The carbon NMR spectrum was acquired using a proton-decoupled
pulse sequence. A larger number of scans was employed to obtain a clear spectrum.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was utilized for the
analysis.

o Sample Preparation: The IR spectrum was obtained from a thin liquid film of 3-
Benzylpyridine prepared in a capillary cell (melt)[1].

o Data Acquisition: The spectrum was recorded over the standard mid-IR range (4000-400
cm™1).

Mass Spectrometry

¢ Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system was
employed for the analysis.

 lonization Method: Electron lonization (El) at 70 eV was used to generate the mass
spectrum.

¢ Analysis: The fragmentation pattern of 3-Benzylpyridine is characterized by the loss of a
hydrogen atom to form the stable base peak at m/z 168. A significant fragment at m/z 91
corresponds to the tropylium ion, formed by the cleavage of the C-C bond between the
methylene group and the pyridine ring.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 3-Benzylpyridine.
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A logical workflow for the spectroscopic analysis of 3-Benzylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-Benzylpyridine | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Spectroscopic Profile of 3-Benzylpyridine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203931#spectroscopic-data-nmr-ir-ms-of-3-
benzylpyridine]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1203931?utm_src=pdf-body
https://www.benchchem.com/product/b1203931?utm_src=pdf-body-img
https://www.benchchem.com/product/b1203931?utm_src=pdf-body
https://www.benchchem.com/product/b1203931?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Benzylpyridine
https://www.benchchem.com/product/b1203931#spectroscopic-data-nmr-ir-ms-of-3-benzylpyridine
https://www.benchchem.com/product/b1203931#spectroscopic-data-nmr-ir-ms-of-3-benzylpyridine
https://www.benchchem.com/product/b1203931#spectroscopic-data-nmr-ir-ms-of-3-benzylpyridine
https://www.benchchem.com/product/b1203931#spectroscopic-data-nmr-ir-ms-of-3-benzylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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